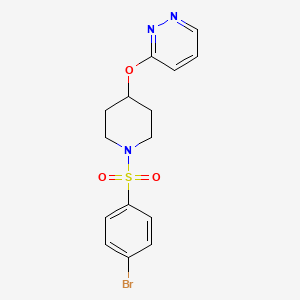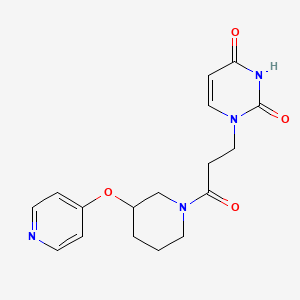
1-(3-oxo-3-(3-(pyridin-4-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(3-(pyridin-4-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as OP3P, and it is a pyrimidine derivative that has been synthesized using various methods. In
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their biological activities and therapeutic potentials. For instance, derivatives of pyrimidine-2,4-dione exhibit significant anti-cancer activities across various human tumor cell lines, indicating their potential as cancer therapeutic agents. The structure-activity relationship studies highlight that modifications at specific positions on the pyrimidine ring can enhance these anti-cancer properties, suggesting a pathway for the design of novel anticancer drugs (Singh & Paul, 2006).
Pyrimidine Compounds in Drug Discovery
Further research into pyrimidine-based compounds reveals their potential in drug discovery, particularly in the development of drugs with optical and nonlinear optical (NLO) properties. Novel pyrimidine-based bis-uracil derivatives were synthesized and evaluated for their drug discovery endeavors, demonstrating their potential in antimicrobial activities and as candidates for NLO device fabrications. This suggests that pyrimidine derivatives can be versatile scaffolds for the development of compounds with varied biological and physicochemical properties (Mohan et al., 2020).
Pyrimidine Derivatives as PPO Inhibitors
Another application of pyrimidine derivatives is found in the agricultural sector, where novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase (PPO) inhibitors. These compounds showed promising herbicidal activities, indicating their potential use in the development of new herbicides with improved bioactivity (Wang et al., 2017).
Synthetic Pathways and ADME Properties
The synthesis and evaluation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones highlight the importance of structural diversity in determining biopharmaceutical properties. A straightforward synthetic pathway for these compounds has led to significant variation in solubility, permeability, and predicted human in vivo intrinsic clearance values, underscoring the potential of pyrimidine derivatives in drug formulation and development processes (Jatczak et al., 2014).
properties
IUPAC Name |
1-[3-oxo-3-(3-pyridin-4-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15-5-10-20(17(24)19-15)11-6-16(23)21-9-1-2-14(12-21)25-13-3-7-18-8-4-13/h3-5,7-8,10,14H,1-2,6,9,11-12H2,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJZVRRVXHWHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)
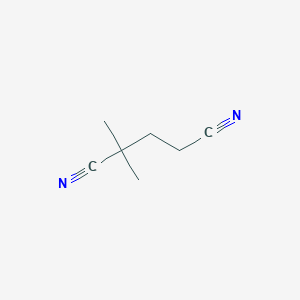
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)
![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)
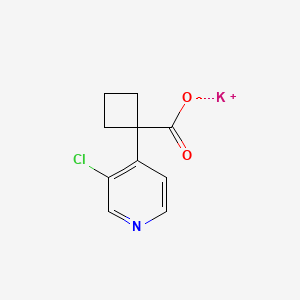
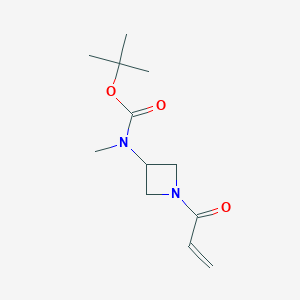
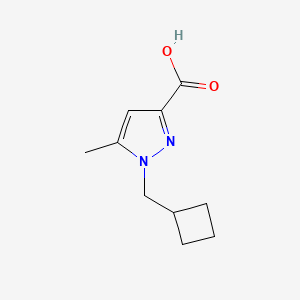
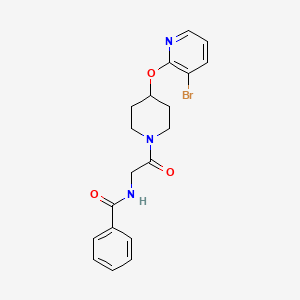
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine](/img/structure/B2881593.png)
